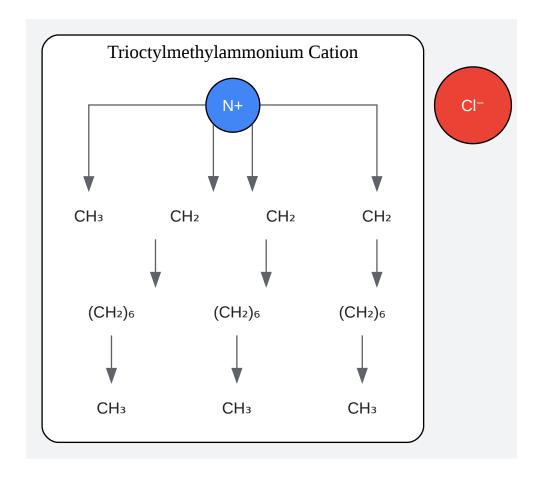


Spectroscopic characterization of trioctylmethylammonium chloride (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Trioctylmethylammonium chloride	
Cat. No.:	B128994	Get Quote

Spectroscopic Characterization of Trioctylmethylammonium Chloride: A Technical Guide


For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of **trioctylmethylammonium chloride**, a quaternary ammonium salt widely utilized as a phase-transfer catalyst and metal extraction reagent. Commercially known as Aliquat 336, it is important to note that this compound is typically a mixture of C8 (octyl) and C10 (decyl) alkyl chains, with the C8 variant being predominant[1][2][3][4]. This guide will focus on the primary component, **trioctylmethylammonium chloride**, and will cover its analysis by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure

Trioctylmethylammonium chloride consists of a central nitrogen atom bonded to three octyl chains and one methyl group, forming a quaternary ammonium cation. This cation is paired with a chloride anion.

Click to download full resolution via product page

Figure 1: 2D structure of the trioctylmethylammonium cation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **trioctylmethylammonium chloride** by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **trioctylmethylammonium chloride** is characterized by signals corresponding to the protons of the methyl and octyl groups. The chemical shifts are influenced by the proximity of the protons to the positively charged nitrogen atom.

Assignment	Chemical Shift (ppm)	Multiplicity	Integration
N-CH ₃	~3.1	Singlet	3H
N-CH2-(CH2)6-CH3	~3.3	Multiplet	6Н
N-CH ₂ -CH ₂ -(CH ₂) ₅ - CH ₃	~1.6	Multiplet	6H
N-(CH2)2-(CH2)5-CH3	~1.3	Multiplet	30H
N-(CH ₂) ₇ -CH ₃	~0.9	Triplet	9Н

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides further confirmation of the carbon skeleton of the molecule.

Assignment	Chemical Shift (ppm)
N-CH₃	~48
N-CH ₂ -(CH ₂) ₆ -CH ₃	~60
N-CH ₂ -CH ₂ -(CH ₂) ₅ -CH ₃	~22
N-(CH2)2-CH2-(CH2)4-CH3	~26
N-(CH2)3-CH2-(CH2)3-CH3	~29
N-(CH2)4-CH2-(CH2)2-CH3	~29
N-(CH2)5-CH2-CH2-CH3	~31
N-(CH2)6-CH2-CH3	~22
N-(CH ₂) ₇ -CH ₃	~14

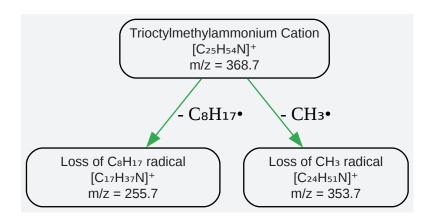
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

The IR spectrum of **trioctylmethylammonium chloride** displays characteristic absorption bands corresponding to the vibrational modes of its functional groups. The absence of N-H stretching vibrations confirms the quaternary nature of the ammonium salt.

Frequency (cm ⁻¹)	Vibrational Mode	Functional Group
~2955	Asymmetric C-H stretch	СНз
~2925	Asymmetric C-H stretch	CH₂
~2855	Symmetric C-H stretch	CH₂ and CH₃
~1465	C-H bend (scissoring)	CH₂ and CH₃

Mass Spectrometry (MS)


Mass spectrometry is used to determine the molecular weight of the cation and to study its fragmentation pattern. Due to the presence of multiple alkyl chain lengths in commercial Aliquat 336, electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for its analysis. The mass spectrum will show a prominent peak corresponding to the trioctylmethylammonium cation.

Major Cationic Species in Aliquat 336:

Cation	Molecular Formula	Molecular Weight (g/mol)
Methyltri(n-octyl)ammonium	[C ₂₅ H ₅₄ N] ⁺	368.7
Methyldi(n-octyl)(n- decyl)ammonium	[C27H58N]+	396.8
Methyl(n-octyl)di(n- decyl)ammonium	[C29H62N]+	424.8
Methyltri(n-decyl)ammonium	[C31H66N]+	452.9
Methyl(n-hexyl)di(n- octyl)ammonium	[C23H50N]+	340.7

The fragmentation of the trioctylmethylammonium cation typically involves the loss of alkyl chains.

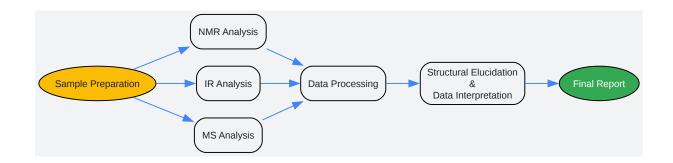

Click to download full resolution via product page

Figure 2: Simplified fragmentation pathway of the trioctylmethylammonium cation.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate interpretation.

General Experimental Workflow

Click to download full resolution via product page

Figure 3: General workflow for spectroscopic characterization.

NMR Spectroscopy Protocol

- Sample Preparation: Due to its viscous nature, **trioctylmethylammonium chloride** is typically dissolved in a deuterated solvent for analysis. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₀ (DMSO-d₀) are common choices. Prepare a solution of approximately 10-20 mg of the sample in 0.5-0.7 mL of the deuterated solvent in an NMR tube.
- Instrument Parameters (¹H NMR):
 - Spectrometer Frequency: 300-500 MHz
 - Pulse Sequence: Standard single-pulse sequence
 - Number of Scans: 16-64 (depending on concentration)
 - Relaxation Delay: 1-5 seconds
 - Reference: Tetramethylsilane (TMS) at 0 ppm.
- Instrument Parameters (¹³C NMR):
 - Spectrometer Frequency: 75-125 MHz
 - Pulse Sequence: Proton-decoupled pulse sequence
 - Number of Scans: 1024 or higher (due to lower natural abundance of ¹³C)
 - Relaxation Delay: 2-5 seconds
 - Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).

IR Spectroscopy Protocol

- Sample Preparation (Neat): As a viscous liquid, trioctylmethylammonium chloride can be
 analyzed directly as a thin film. Place a small drop of the neat liquid between two potassium
 bromide (KBr) or sodium chloride (NaCl) salt plates. Gently press the plates together to form
 a thin, uniform film.
- Instrument Parameters:
 - Spectrometer: Fourier Transform Infrared (FTIR) spectrometer

Mode: Transmission

Scan Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32

 Background: A background spectrum of the clean salt plates should be collected prior to sample analysis.

Mass Spectrometry Protocol

- Sample Preparation: Prepare a dilute solution of trioctylmethylammonium chloride in a suitable solvent such as methanol or acetonitrile (e.g., 1-10 μg/mL).
- Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.
- Instrument Parameters:

Ionization Mode: Positive ESI (+)

Capillary Voltage: 3-5 kV

- Drying Gas (N₂): Flow and temperature should be optimized for the specific instrument.
- Mass Range: Scan a range appropriate to detect the expected cations (e.g., m/z 100-600).
- Fragmentation (for MS/MS): If fragmentation analysis is desired, the parent ion of interest (e.g., m/z 368.7) is isolated and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon). The collision energy should be optimized to produce a representative fragmentation pattern.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Trioctylmethylammonium Chloride | 63393-96-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- To cite this document: BenchChem. [Spectroscopic characterization of trioctylmethylammonium chloride (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b128994#spectroscopic-characterization-of-trioctylmethylammonium-chloride-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com